(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2248199-32-6
VCID: VC6762257
InChI: InChI=1S/C9H13NO4/c1-14-8(13)9(10)3-2-4-5(6(4)9)7(11)12/h4-6H,2-3,10H2,1H3,(H,11,12)/t4-,5-,6-,9-/m0/s1
SMILES: COC(=O)C1(CCC2C1C2C(=O)O)N
Molecular Formula: C9H13NO4
Molecular Weight: 199.206

(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid

CAS No.: 2248199-32-6

Cat. No.: VC6762257

Molecular Formula: C9H13NO4

Molecular Weight: 199.206

* For research use only. Not for human or veterinary use.

(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid - 2248199-32-6

Specification

CAS No. 2248199-32-6
Molecular Formula C9H13NO4
Molecular Weight 199.206
IUPAC Name (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
Standard InChI InChI=1S/C9H13NO4/c1-14-8(13)9(10)3-2-4-5(6(4)9)7(11)12/h4-6H,2-3,10H2,1H3,(H,11,12)/t4-,5-,6-,9-/m0/s1
Standard InChI Key HONOWNROQOFBNU-JXBXBTJBSA-N
SMILES COC(=O)C1(CCC2C1C2C(=O)O)N

Introduction

Chemical Structure and Stereochemical Features

The compound’s core consists of a bicyclo[3.1.0]hexane framework, a bridged bicyclic system comprising a six-membered ring fused to a three-membered ring. Key functional groups include:

  • Methoxycarbonyl group (-COOCH₃) at position 2.

  • Amino group (-NH₂) at position 2.

  • Carboxylic acid (-COOH) at position 6.

The stereochemistry (1S,2S,5R,6S) dictates the spatial arrangement of substituents, influencing molecular interactions and biological activity. Computational modeling of analogous bicyclo[3.1.0]hexane derivatives suggests that the exo configuration of substituents enhances thermodynamic stability . For example, the synthesis of exo-bicyclo[3.1.0]hexane-6-carboxylic acid involves rhodium-catalyzed cyclopropanation followed by hydrolysis, yielding a stable exo product .

Synthesis and Reaction Pathways

Core Bicyclo[3.1.0]Hexane Synthesis

The bicyclo[3.1.0]hexane scaffold is typically constructed via cyclopropanation reactions. A representative method involves rhodium(II) acetate-catalyzed decomposition of diazo compounds in dichloromethane, achieving 96% yield for intermediate precursors . Subsequent hydrolysis with aqueous potassium hydroxide and hydrochloric acid yields carboxylic acid derivatives .

Table 1: Synthesis Steps for Bicyclo[3.1.0]Hexane Derivatives

StepReagents/ConditionsYieldReference
1Rh₂(OAc)₄, CH₂Cl₂, 20°C96%
2KOH, ethanol, reflux72%

Functionalization with Methoxycarbonyl and Amino Groups

Introducing the methoxycarbonyl group likely involves carbamate formation or esterification. For instance, compound 56 in MDM2 inhibitor studies incorporates a bicyclo[2.2.2]octane-1-carboxylic acid group via coupling reactions . Similarly, the methoxycarbonylphenyl carbamoyl group in PubChem CID 3236789 is synthesized through amide bond formation between aniline derivatives and cyclohexanecarboxylic acid .

Physicochemical Properties

Molecular and Spectral Data

While direct data for the title compound is limited, analogs provide insights:

  • Molecular Formula: C₁₀H₁₅NO₄ (predicted from similar structures ).

  • Molecular Weight: ~229.23 g/mol.

  • Melting Point: Estimated 31–32°C, based on cyclohexanecarboxylate derivatives .

Table 2: Comparative Properties of Related Compounds

CompoundMolecular Weight (g/mol)Melting Point (°C)Reference
Cyclohexane-1-carboxylate127.1631–32
PubChem CID 3236789305.32Not reported

Stability and Reactivity

Carboxylic acid derivatives of bicyclo[3.1.0]hexane exhibit moderate stability in aqueous media. For example, compound 33 (a carboxylic acid-containing MDM2 inhibitor) shows 18% decomposition in cell culture media over 48 hours, suggesting susceptibility to hydrolysis . The methoxycarbonyl group may enhance lipophilicity, as seen in MDM2 inhibitors with improved cellular uptake .

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